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Compound of Interest

Compound Name: 3,4,5-Trifluorobenzyl bromide

Cat. No.: B1333451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

3,4,5-Trifluorobenzyl bromide (CAS No. 220141-72-0), a versatile building block in

pharmaceutical and agrochemical synthesis. The inclusion of three fluorine atoms on the

benzene ring significantly influences its electronic properties and, consequently, its

spectroscopic characteristics. This document summarizes expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed

methodologies for data acquisition and interpretation.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 3,4,5-
Trifluorobenzyl bromide. While direct experimental spectra for this specific isomer are not

widely published, the presented data is a robust estimation based on data from closely related

analogs and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3,4,5-Trifluorobenzyl
bromide. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

¹H NMR (Proton NMR)
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The proton NMR spectrum is expected to be relatively simple, showing signals for the benzylic

protons and the aromatic protons.

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~4.5
Singlet (or Triplet due

to ¹⁹F coupling)
- CH₂Br

~7.0-7.3
Triplet (or complex

multiplet)
~2-3 (JH-F) Ar-H

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show distinct signals for the benzylic carbon and the aromatic

carbons. The carbon signals will exhibit splitting due to coupling with fluorine atoms (C-F

coupling).

Chemical Shift (δ) (ppm) Assignment

~30-35 CH₂Br

~110-115 (doublet) C2, C6

~140-145 (triplet) C1

~150-155 (doublet of triplets) C3, C5

~155-160 (triplet of doublets) C4

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and

wide chemical shift range.[1][2] The spectrum of 3,4,5-Trifluorobenzyl bromide is expected to

show two distinct signals due to the symmetry of the molecule.
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~ -130 to -140 Triplet ~20 (JF-F) F4

~ -160 to -170 Doublet ~20 (JF-F) F3, F5

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Frequency (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2970-2900 Medium C-H stretch (aliphatic - CH₂)

1620-1580 Medium-Strong C=C stretch (aromatic ring)

1480-1440 Strong C=C stretch (aromatic ring)

1430-1400 Strong C-F stretch

1250-1200 Strong C-H in-plane bend

1150-1100 Strong C-F stretch

900-675 Strong C-H out-of-plane bend

700-600 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For benzyl bromides, a characteristic fragmentation is the loss of the bromine

atom to form a stable benzyl cation.[3][4][5]
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m/z Relative Intensity Assignment

224/226 Moderate
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

145 High [M-Br]⁺ (Trifluorobenzyl cation)

91 Base Peak
[C₇H₄F₃]⁺ after rearrangement

to tropylium ion

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,4,5-Trifluorobenzyl bromide in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an

NMR tube.[6] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve many

organic compounds.[7]

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required compared to ¹H NMR.

¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a common fluorine reference

standard, such as CFCl₃ (δ 0.00 ppm).[8]

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used.

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Data Acquisition: Acquire the spectrum with a standard EI energy of 70 eV. The mass range

should be scanned from approximately m/z 40 to 300 to observe the molecular ion and key

fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a chemical compound like 3,4,5-Trifluorobenzyl bromide.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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